T2AA hydrochloride

Beschreibung

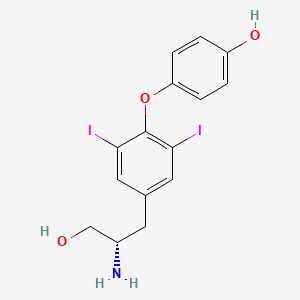

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOSKXJRVWVXRI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T2AA Hydrochloride: An In-depth Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

T2AA hydrochloride (T2AA) is a small molecule inhibitor that targets a critical node in the DNA damage response (DDR), Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] PCNA, a homotrimeric ring-shaped protein, encircles DNA and serves as a mobile platform for a multitude of proteins involved in DNA replication and repair.[3][4] T2AA's unique mechanism of action, centered on the modulation of PCNA function, has positioned it as a promising agent for enhancing the efficacy of DNA-damaging chemotherapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which T2AA impacts DNA repair pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action: Inhibition of Monoubiquitinated PCNA Interactions

The primary mechanism of T2AA revolves around its ability to disrupt the function of monoubiquitinated PCNA.[1][5] Specifically, T2AA binds to PCNA at two key locations: the PIP-box binding cavity and a site adjacent to the Lys-164 residue, which is the site of monoubiquitination.[1] This dual binding hinders the interaction of monoubiquitinated PCNA with specialized translesion synthesis (TLS) DNA polymerases, such as DNA polymerase η (pol η) and REV1.[1][2]

This inhibitory action on PCNA interactions leads to several downstream consequences:

-

Inhibition of Translesion DNA Synthesis (TLS): By blocking the recruitment of TLS polymerases to the replication fork, T2AA prevents the bypass of DNA lesions, such as those induced by cisplatin (B142131).[1][6]

-

Impaired Interstrand Cross-link (ICL) Repair: The repair of ICLs, highly toxic DNA lesions, is heavily dependent on TLS. T2AA's disruption of this pathway significantly delays the repair of ICLs.[1][2]

-

Induction of DNA Replication Stress: The stalling of replication forks due to the inability to bypass DNA lesions leads to replication stress, characterized by the phosphorylation of Chk1 and RPA32.[6]

-

Increased Formation of DNA Double-Strand Breaks (DSBs): Unresolved stalled replication forks can collapse, leading to the formation of DSBs, which are among the most cytotoxic forms of DNA damage.[1][2][5]

Signaling Pathways Modulated by T2AA

T2AA's engagement with PCNA triggers a cascade of events within the DNA damage response network. Upon the induction of DNA damage (e.g., by cisplatin) and subsequent replication fork stalling by T2AA, the cell activates signaling pathways to address the damage.

The diagram above illustrates how T2AA synergizes with DNA damaging agents. Cisplatin induces ICLs, leading to PCNA monoubiquitination by RAD18. T2AA blocks the subsequent recruitment of TLS polymerases, stalling replication forks and causing their collapse into DSBs. This triggers the ATM-Chk1 signaling cascade, leading to S-phase arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on T2AA's activity.

Table 1: In Vitro Inhibitory Activity of T2AA

| Target Interaction | Assay | IC50 | Reference |

| PCNA / PIP-box peptide | Competitive Binding Assay | ~1 µM | [6] |

| Interstrand Cross-link (ICL) Repair | Reporter Plasmid Reactivation | Significant inhibition at 20 µM | [1] |

Table 2: Cellular Effects of T2AA in Combination with Cisplatin

| Cell Line | Treatment | Effect | Measurement | Reference |

| HeLa, U2OS | Cisplatin + T2AA | Enhanced DSB formation | Neutral Comet Assay | [1][2] |

| HeLa, U2OS | Cisplatin + T2AA | Increased phosphorylation of ATM, BRCA1 | Immunofluorescence | [1][2] |

| HeLa, U2OS | Cisplatin + T2AA | Significantly decreased clonogenic survival | Clonogenic Survival Assay | [1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of T2AA.

Neutral Comet Assay (for DSB Detection)

This assay quantifies the level of DNA double-strand breaks in individual cells.

-

Cell Treatment: Culture cells to the desired confluency and treat with T2AA, cisplatin, or a combination of both for the specified duration. Include untreated controls.

-

Cell Harvesting: Gently harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with molten low-melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.

-

Lysis: Immerse the slides in a neutral lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 7.5, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.0). Run the electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

-

Staining and Visualization: Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.

-

Analysis: Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail, which is proportional to the number of DSBs.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentrations of T2AA and/or cisplatin for a specified duration (e.g., 24 hours).

-

Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for a period sufficient for colonies to form (typically 7-14 days), ensuring the medium is changed as needed.

-

Fixing and Staining: Once visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with a solution such as 10% methanol/10% acetic acid. After fixing, stain the colonies with 0.5% crystal violet solution.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group using the formulas: PE = (number of colonies formed / number of cells seeded) x 100; SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

Conclusion and Future Directions

This compound represents a targeted approach to disrupting DNA repair by specifically inhibiting the function of monoubiquitinated PCNA. Its ability to block translesion synthesis and interstrand cross-link repair leads to an accumulation of DNA double-strand breaks, ultimately sensitizing cancer cells to conventional DNA-damaging agents like cisplatin. The detailed mechanisms and experimental validation presented in this guide underscore the potential of T2AA as a chemosensitizing agent.

Future research should focus on further elucidating the full spectrum of PCNA-interacting proteins affected by T2AA and exploring its efficacy in combination with other classes of DNA repair inhibitors, such as PARP inhibitors.[7][8][9] Additionally, the identification of predictive biomarkers for T2AA sensitivity will be crucial for its successful clinical translation. The continued investigation of T2AA and similar PCNA inhibitors holds significant promise for the development of more effective cancer therapies.

References

- 1. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]

- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of T2AA Hydrochloride in the Cell Cycle

This technical guide provides a comprehensive overview of the function of this compound, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), with a specific focus on its role in the cell cycle and its potential as a cancer therapeutic.

Core Mechanism of Action: Inhibition of Monoubiquitinated PCNA

This compound is a derivative of 3,3',5-triiodothyronine (T3) that lacks thyroid hormone activity[1][2]. Its primary molecular target is PCNA, a critical protein in DNA replication and repair[3][4]. T2AA acts as an inhibitor of monoubiquitinated PCNA, a post-translational modification crucial for specific DNA repair pathways[5]. The crystal structure of PCNA in complex with T2AA reveals that it binds to the PIP-box binding cavity and an adjacent site near Lys-164, the site of monoubiquitination[6][7]. This dual binding hinders the interaction of monoubiquitinated PCNA with translesion synthesis (TLS) DNA polymerases, such as DNA polymerase eta (pol η) and REV1[6]. Notably, T2AA does not inhibit the monoubiquitination of PCNA itself but rather obstructs the downstream interactions of the modified protein[6].

Signaling Pathway of T2AA Action

Caption: Mechanism of this compound action on the PCNA-mediated DNA damage response.

Effects on Cell Cycle Progression

This compound exerts significant effects on cell cycle progression, primarily through the induction of DNA replication stress. By disrupting the interaction between PCNA and essential replication machinery, such as DNA polymerase delta, T2AA inhibits de novo DNA synthesis[1][2]. This leads to the stalling of DNA replication forks, which is evidenced by the phosphorylation of Chk1 and RPA32[1][2]. Consequently, cells treated with T2AA undergo S-phase arrest[1][2]. Some studies have also reported G1 phase cell cycle arrest, suggesting a broader impact on cell cycle regulation[5][8].

Experimental Workflow for Cell Cycle Analysis

Caption: A typical experimental workflow for analyzing the effect of T2AA on the cell cycle.

Impact on DNA Repair and Genomic Integrity

A key function of this compound is the inhibition of DNA repair pathways that are dependent on monoubiquitinated PCNA. This is particularly relevant for the repair of interstrand DNA cross-links (ICLs), a highly toxic form of DNA damage[6]. By preventing the recruitment of TLS polymerases to the site of damage, T2AA significantly delays the repair of ICLs[6]. This inhibition of DNA repair leads to an accumulation of DNA double-strand breaks (DSBs), a more severe form of DNA damage[5][6][7]. The increase in DSBs is indicated by the enhanced formation of colocalized foci of phospho-ATM and 53BP1, and the upregulation of phospho-BRCA1 in cells treated with T2AA and a DNA damaging agent like cisplatin[6][7].

Sensitization of Cancer Cells to Chemotherapeutics

The dual action of this compound—inhibiting DNA replication and repair—makes it a potent sensitizer (B1316253) of cancer cells to conventional chemotherapeutic agents that induce DNA damage. Numerous studies have demonstrated that T2AA synergizes with cisplatin (B142131), doxorubicin, and β-lapachone to enhance cancer cell killing[6][8][9]. This synergistic effect is observed through increased cell growth inhibition and a significant reduction in clonogenic survival of cancer cells treated with the combination therapy compared to single-agent treatment[6][7].

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| IC50 for PCNA/PIP-box peptide interaction | ~1 µM | In vitro | [1][2] |

| T2AA concentration for ICL repair inhibition | 15 µM (for 72 h) | HeLa | [5] |

| T2AA concentration for chemosensitization | 10 µM (for 1 day) with cisplatin | HeLa, U2OS | [6] |

Detailed Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell viability and proliferation after treatment.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) at a low density in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a DNA damaging agent (e.g., cisplatin for 2 days) with or without this compound (e.g., 10 µM for 1 day).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).

-

Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.

-

Quantification: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated relative to untreated controls.

Neutral Comet Assay (for DSB Detection)

This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.

Methodology:

-

Cell Treatment: Treat cells with the desired compounds (e.g., cisplatin with or without T2AA).

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Perform electrophoresis under neutral pH conditions. The electric field will cause the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the comet tail relative to the head, which is proportional to the number of DSBs.

Chromatin Fractionation and Immunoblotting

This method is used to analyze the association of proteins with chromatin.

Methodology:

-

Cell Treatment and Lysis: Treat cells as required. Lyse the cells in a buffer containing a non-ionic detergent to separate the cytoplasmic fraction.

-

Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.

-

Chromatin Fractionation: Resuspend the nuclear pellet in a buffer that separates soluble nuclear proteins from the chromatin-bound proteins.

-

Protein Quantification: Determine the protein concentration in the chromatin fraction.

-

Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies (e.g., anti-PCNA, anti-phospho-H2AX) to detect the proteins of interest.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that functions by targeting a key node in DNA replication and repair. Its ability to induce S-phase arrest, inhibit DNA repair, and sensitize cancer cells to DNA damaging agents highlights its therapeutic potential. Future research should focus on optimizing its pharmacological properties, evaluating its efficacy and safety in preclinical animal models, and identifying predictive biomarkers for patient stratification. While no clinical trials for this compound have been identified at the time of this writing, its well-defined mechanism of action provides a strong rationale for its continued development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T2AA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

The Enigmatic Compound T2AA Hydrochloride: A Search for Its Scientific Footprint

An extensive review of publicly available scientific literature and chemical databases reveals no specific compound identified as "T2AA hydrochloride." This suggests that "this compound" may be a novel, yet-to-be-published discovery, an internal designation within a research institution or company, or potentially a misnomer for another chemical entity.

Without accessible data on its discovery, synthesis, and biological activity, it is not possible to provide the in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested. The scientific community relies on published, peer-reviewed data to validate and build upon research findings. In the case of this compound, this foundational information is not currently available in the public domain.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to:

-

Verify the Compound's Designation: Ensure that "this compound" is the correct and complete public identifier. Chemical compounds can have multiple systematic, trivial, or internal names.

-

Consult Proprietary Databases: If this compound is part of an internal research program, relevant information would be housed in the organization's private databases.

-

Monitor Scientific Literature: New discoveries are constantly being published. Future publications in medicinal chemistry, pharmacology, or related fields may shed light on the nature of this compound.

Until such information becomes publicly available, a detailed technical guide on its discovery and synthesis cannot be compiled.

T2AA hydrochloride as a PCNA (Proliferating Cell Nuclear Antigen) inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proliferating Cell Nuclear Antigen (PCNA) is a critical player in DNA replication and repair, making it a compelling target for cancer therapy. T2AA hydrochloride, a novel small molecule inhibitor, has emerged as a promising agent that disrupts the protein-protein interactions essential for PCNA's function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data from preclinical studies, and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of PCNA inhibition.

Introduction: Targeting PCNA in Oncology

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA, acting as a sliding clamp and a scaffold for a multitude of proteins involved in DNA replication, repair, and cell cycle control. Its central role in these fundamental cellular processes, which are often dysregulated in cancer, makes PCNA an attractive target for the development of novel anticancer therapeutics. The inhibition of PCNA function can lead to replication stress, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.

This compound is a non-peptide small molecule designed to inhibit PCNA by disrupting its interaction with proteins containing a PCNA-interacting protein (PIP) box. This guide delves into the technical details of this compound as a PCNA inhibitor.

This compound: Mechanism of Action

This compound functions by competitively binding to the PIP-box binding pocket on PCNA. This action prevents the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle inhibitor p21. The disruption of these interactions leads to stalled DNA replication forks, inducing DNA replication stress. Consequently, this triggers downstream signaling pathways that result in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.

dot

Caption: Mechanism of this compound action on PCNA.

Quantitative Data Summary

This section summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PCNA/PIP-box peptide | IC50 | ~1 µM | |

| Cell-Based Assay | Various Cancer Cell Lines | IC50 | Data not available in a comprehensive table | - |

Further research is required to compile a comprehensive table of IC50 values across a range of cancer cell lines.

Table 2: In Vivo Data for this compound

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Lewis Lung Carcinoma (LLC) Xenograft | Lung Cancer | This compound, Cisplatin, Combination | Data on tumor growth inhibition, pharmacokinetics, and toxicity are not yet publicly available. | - |

In vivo efficacy, pharmacokinetic, and toxicology studies are crucial next steps in the development of this compound and this data is not yet available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Fluorescence Polarization Assay for PCNA/PIP-box Interaction

This assay is used to determine the IC50 value of this compound for the inhibition of the PCNA/PIP-box peptide interaction.

Materials:

-

Recombinant human PCNA protein

-

Fluorescently labeled PIP-box peptide (e.g., from p21)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled PIP-box peptide at a fixed concentration.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add recombinant PCNA protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the fluorescence polarization assay.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

dot

T2AA Hydrochloride: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

T2AA hydrochloride (T2AA), a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), has emerged as a promising agent in oncology research. By disrupting the critical interaction between PCNA and its partner proteins, T2AA effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning T2AA-induced apoptosis, detailed experimental protocols for its characterization, and a summary of key quantitative data. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of T2AA's mode of action and its potential as a therapeutic agent.

Core Mechanism of Action: Inhibition of PCNA

T2AA is a derivative of 3,3',5-triiodothyronine (T3) designed to lack thyroid hormone activity.[1] Its primary molecular target is PCNA, a homotrimeric ring-shaped protein that acts as a central scaffold for DNA replication and repair machinery.[2] T2AA functions by competitively binding to the PIP-box binding pocket on PCNA, thereby disrupting its interaction with a multitude of proteins essential for DNA synthesis and repair, most notably DNA polymerase δ.[1][3]

This inhibition of the PCNA-polymerase δ interaction on the chromatin leads to the stalling of DNA replication forks, inducing significant DNA replication stress.[1][4] Consequently, cancer cells treated with T2AA are unable to complete DNA synthesis and arrest in the S-phase of the cell cycle.[1][5] This prolonged replication stress serves as a potent trigger for programmed cell death.

Signaling Pathways in T2AA-Induced Apoptosis

The induction of apoptosis by T2AA is a multi-faceted process initiated by the cellular response to DNA replication stress. This involves the activation of the DNA Damage Response (DDR) and subsequent engagement of apoptotic signaling cascades.

DNA Damage Response (DDR) Pathway

The stalling of replication forks by T2AA activates the DDR pathway. A key event in this response is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[4][6] These γH2AX foci serve as platforms for the recruitment of various DNA repair and checkpoint proteins, signaling the presence of DNA double-strand breaks (DSBs).[6][7] The accumulation of these DSBs due to inhibited repair mechanisms ultimately contributes to the apoptotic decision.[8]

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key route for T2AA-induced cell death. DNA damage and cellular stress lead to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins.[9] An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant for initiating apoptosis.[10] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[9]

Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[11] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[11][12]

Extrinsic Apoptotic Pathway and Necroptosis

While the intrinsic pathway is prominent, the extrinsic pathway, initiated by the activation of death receptors on the cell surface, may also play a role.[13] Furthermore, some evidence suggests that T2AA can promote necroptosis, a form of programmed necrosis, particularly in the context of DNA repair inhibition.[8] Necroptosis is a caspase-independent cell death pathway mediated by RIPK1, RIPK3, and MLKL.[14][15]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting its target and inducing cell death.

Table 1: Inhibition of PCNA Interaction by T2AA

| Assay Type | Interacting Partner | IC50 (µM) | Reference |

| FRET-based Assay | p15 peptide | 13.81 ± 2.0 | [5] |

Table 2: Cytotoxicity and Apoptotic Induction by T2AA

| Cell Line | Assay Type | Parameter | Concentration (µM) | Result | Reference |

| NB-4 (AML) | Flow Cytometry (Annexin V) | % Apoptotic Cells | 5 | 60.34% | [16] |

| A549 (Lung Cancer) | LDH Assay (with 10-30 µM Cisplatin) | Synergistic Cytotoxicity | 0.5 | Combination Index: 0.5625 | [17] |

| PC9 (NSCLC) | Flow Cytometry (Annexin V/PI) | % Late Apoptotic Cells | Varies | Dose-dependent increase (up to 22.6%) | [18] |

| Du145 (Prostate Cancer) | MTT Assay (with Pdcd5) | IC50 | 114.1 | Synergistic effect | [19] |

| PC3 (Prostate Cancer) | MTT Assay (with Pdcd5) | IC50 | 50.6 | Synergistic effect | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay quantifies the percentage of apoptotic cells based on the externalization of phosphatidylserine.[20]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with T2AA as described for the apoptosis assay. Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.[21]

Materials:

-

This compound-treated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression.[1]

Immunofluorescence for γH2AX Foci Formation

This method visualizes the formation of γH2AX foci, a marker of DNA double-strand breaks.[22]

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with T2AA.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.

-

Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-γH2AX antibody. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI. Visualize and capture images using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus.[2]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[23]

Materials:

-

Cancer cell line

-

This compound

-

Complete culture medium

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.

-

Treatment: Allow cells to attach, then treat with different concentrations of T2AA for a defined period.

-

Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Conclusion

This compound represents a targeted approach to cancer therapy by specifically inhibiting the essential cellular protein PCNA. Its ability to induce DNA replication stress, S-phase arrest, and subsequent apoptosis, particularly in combination with DNA-damaging agents like cisplatin (B142131), underscores its therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the anti-cancer properties of T2AA. Continued research into the intricate signaling pathways and the development of robust quantitative assays will be crucial in translating the promise of T2AA into effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased contribution of DNA polymerase delta to the leading strand replication in yeast with an impaired CMG helicase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Loss of mitochondrial membrane potential is dependent on the apoptotic program activated: prevention by R-2HMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Anti-Cancer Efficacy of T2AA Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

T2AA hydrochloride, a novel non-peptide small molecule, has emerged as a promising agent in preclinical cancer research. This technical guide synthesizes the available data on its anti-cancer effects, focusing on its mechanism of action as an inhibitor of Proliferating Cell Nuclear Antigen (PCNA). By disrupting critical DNA repair pathways, this compound demonstrates significant potential in sensitizing cancer cells to conventional chemotherapeutic agents. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Its function is tightly regulated, in part by post-translational modifications such as monoubiquitination at the Lys-164 residue. This modification is crucial for the activation of translesion DNA synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. However, in cancer cells, this pathway can contribute to drug resistance. This compound has been identified as a small molecule inhibitor that targets the interactions of monoubiquitinated PCNA.[1][2] This guide delves into the preclinical evidence demonstrating the anti-cancer properties of this compound.

Mechanism of Action

This compound functions by binding to PCNA at the PIP-box cavity and an adjacent site near the Lys-164 residue.[2] This binding does not prevent the monoubiquitination of PCNA itself but rather hinders the subsequent interaction of monoubiquitinated PCNA with key TLS polymerases, such as DNA polymerase η (pol η) and REV1.[2] The disruption of these interactions leads to a deficiency in the repair of interstrand DNA cross-links (ICLs), a lethal form of DNA damage induced by agents like cisplatin (B142131).[1][2] Consequently, this compound enhances the formation of DNA double-strand breaks (DSBs) and sensitizes cancer cells to cisplatin.[1][2]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-cancer effects.

References

- 1. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

T2AA Hydrochloride and PCNA: A Technical Guide to a Novel Anti-Cancer Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a key target in cancer therapy. Historically considered "undruggable" due to its lack of deep binding pockets, recent discoveries have identified small molecule inhibitors with therapeutic potential. This technical guide provides an in-depth overview of the interaction between one such inhibitor, T2AA hydrochloride, and PCNA. T2AA, a derivative of triiodothyronine (T3), disrupts the crucial interactions between PCNA and its partner proteins, leading to cell cycle arrest and apoptosis in cancer cells. This document details the molecular basis of this interaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Molecular Mechanism of this compound Interaction with PCNA

This compound exhibits a unique dual-binding mechanism to the PCNA homotrimer. It occupies not only the highly conserved PIP-box binding cavity but also a secondary site at the subunit interface, near the Lysine-164 residue. This dual engagement is crucial for its inhibitory function.

-

PIP-Box Inhibition: The primary mechanism of T2AA action is the disruption of the interaction between PCNA and proteins containing the PCNA-interacting protein (PIP) box motif. By competitively binding to this site, T2AA prevents the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle regulator p21.

-

Allosteric Modulation: The secondary binding site near Lys-164, a key residue for PCNA monoubiquitination, suggests an allosteric modulatory role. While T2AA does not inhibit PCNA monoubiquitination directly, it hinders the interaction of monoubiquitinated PCNA with downstream repair proteins like DNA polymerase η (pol η) and REV1. This interference with translesion DNA synthesis (TLS) pathways enhances the cytotoxic effects of DNA damaging agents.

The downstream consequences of T2AA-mediated PCNA inhibition in cancer cells are significant:

-

S-Phase Arrest: Disruption of the PCNA-DNA polymerase δ interaction stalls DNA replication forks, leading to an accumulation of cells in the S-phase of the cell cycle.

-

Induction of DNA Replication Stress: The stalled replication forks trigger a DNA damage response, characterized by the phosphorylation of Chk1 and histone H2AX (γ-H2AX).

-

Apoptosis: The sustained replication stress and unresolved DNA damage ultimately lead to the induction of programmed cell death (apoptosis).

-

Chemosensitization: By inhibiting DNA repair pathways, T2AA enhances the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of T2AA with PCNA and its cellular effects.

| Parameter | Value | Assay | Reference |

| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | Fluorescence Polarization | |

| Ki (T2AA vs. PCNA-p15 interaction) | 4.21 ± 0.55 µM | FRET-based assay |

Table 1: Biochemical Inhibition Data for T2AA

| Cell Line | Effect | Concentration | Reference |

| U2OS | Inhibition of PCNA-Pol δ3 interaction | 20 µM | |

| HeLa | S-phase cell cycle arrest | 20-40 µM | |

| HeLa | Induction of Chk1 and H2AX phosphorylation | 20-40 µM | |

| Various Cancer Cell Lines | Inhibition of cell growth | Low micromolar range |

Table 2: Cellular Effects of T2AA

Signaling Pathways and Experimental Workflows

T2AA-Induced Replication Stress Signaling Pathway

Caption: T2AA disrupts PCNA's recruitment of DNA Polymerase δ, leading to replication stress.

Co-Immunoprecipitation Experimental Workflow

Caption: Workflow for assessing T2AA's effect on PCNA protein-protein interactions.

Logical Relationship of T2AA's Dual Binding Sites

Caption: T2AA's dual binding sites on the PCNA trimer and their respective functions.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess PCNA-Protein Interaction

This protocol is designed to determine if T2AA disrupts the interaction between PCNA and a known PIP-box-containing protein (e.g., DNA Polymerase δ).

Materials:

-

Cancer cell line of interest (e.g., U2OS, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PCNA antibody (IP-grade)

-

Antibody for the protein of interest (Western blot-grade)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of T2AA (e.g., 20 µM) and another with a vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with gentle vortexing every 10 minutes.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-PCNA antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

-

Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the protein of interest to assess its co-immunoprecipitation with PCNA. A reduced signal in the T2AA-treated sample compared to the control indicates disruption of the interaction.

In Vitro PCNA Monoubiquitination Assay

This assay assesses whether T2AA directly inhibits the enzymatic monoubiquitination of PCNA at Lysine-164 by the RAD6/RAD18 E2/E3 ligase complex.

Materials:

-

Recombinant human PCNA

-

Recombinant Ubiquitin-Activating Enzyme (E1)

-

Recombinant Ubiquitin-Conjugating Enzyme (E2) - RAD6

-

Recombinant Ubiquitin Ligase (E3) - RAD18

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)

-

This compound

-

SDS-PAGE and Western blotting reagents

-

Anti-PCNA antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture on ice. A typical reaction would include E1, E2 (RAD6), E3 (RAD18), ubiquitin, and PCNA in the reaction buffer.

-

T2AA Treatment: Prepare parallel reactions with varying concentrations of T2AA and a vehicle control.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-PCNA antibody. The monoubiquitinated form of PCNA will appear as a higher molecular weight band (~8 kDa shift) compared to the unmodified PCNA. The intensity of this band in the presence and absence of T2AA is compared to determine if the compound inhibits the ubiquitination process.

Conclusion

This compound represents a promising class of small molecule inhibitors that effectively target the previously challenging PCNA protein. Its dual-binding mechanism, leading to the disruption of DNA replication and the inhibition of DNA repair pathways, provides a multi-pronged attack on cancer cell proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of T2AA and other PCNA inhibitors. Further research into the in vivo efficacy and safety of T2AA is warranted to translate these promising preclinical findings into clinical applications.

T2AA Hydrochloride: A Technical Guide to Target Validation in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a critical hub for DNA replication and repair. By disrupting the protein-protein interactions mediated by PCNA, this compound induces DNA replication stress, S-phase cell cycle arrest, and apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the target validation of this compound in oncology. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting PCNA in cancer.

Introduction to this compound and its Target: PCNA

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA, acting as a sliding clamp and a crucial scaffold for a multitude of proteins involved in DNA replication, DNA repair, and cell cycle control.[1] Its central role in these fundamental cellular processes, which are often dysregulated in cancer, makes PCNA an attractive target for therapeutic intervention.

This compound (T2 amino alcohol) is a derivative of 3,3',5-triiodothyronine (T3) designed to inhibit PCNA function without exerting thyroid hormone activity.[1] It functions by competitively inhibiting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif.[1][2] This disruption of the PCNA interactome forms the basis of its anti-cancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay Method | Reference |

| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | Fluorescence Polarization | [1][2] |

| IC50 (PCNA-p15 interaction) | 13.81 ± 2.0 µM | Förster Resonance Energy Transfer (FRET) | [3] |

| Table 1: Biochemical Inhibition Data for this compound. |

Note: A comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not currently available in the public domain. The provided data focuses on the direct biochemical inhibition of PCNA interactions.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by disrupting the function of PCNA, leading to DNA replication stress and the activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

Disruption of PCNA-Protein Interactions

T2AA binds to the PIP-box binding pocket on PCNA, thereby preventing the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle inhibitor p21.[1][2]

Induction of DNA Replication Stress

By inhibiting the function of DNA polymerase δ and other replication factors, T2AA stalls DNA replication forks.[1][2] This leads to the accumulation of single-stranded DNA (ssDNA), a hallmark of DNA replication stress.

Activation of the ATR-Chk1 Pathway

The presence of ssDNA activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[4] Activated Chk1 is a critical mediator of the S-phase checkpoint, halting cell cycle progression to allow for DNA repair.

Phosphorylation of RPA32

Replication Protein A (RPA), a key protein in DNA metabolism, is also phosphorylated in response to T2AA-induced replication stress. Specifically, the RPA32 subunit is phosphorylated, a modification that is dependent on ATR and DNA-dependent protein kinase (DNA-PK).[4] This phosphorylation is a crucial event in the DNA damage response.

Signaling Pathway Diagram

Experimental Protocols for Target Validation

The following protocols are essential for validating the engagement and downstream effects of this compound on its target, PCNA.

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PCNA-Protein Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between PCNA and a known PIP-box-containing protein, such as p21.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-PCNA, anti-p21, and appropriate IgG control

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound at various concentrations (e.g., 1, 5, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with anti-PCNA antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PCNA and p21. A decrease in the amount of p21 co-immunoprecipitated with PCNA in the T2AA-treated samples compared to the control indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Cell lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR thermocycler)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting for PCNA. An increase in the amount of soluble PCNA at higher temperatures in the T2AA-treated samples compared to the control indicates target engagement and stabilization.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, potentially mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) and the vehicle control to the respective groups.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.

-

Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).

-

Data Analysis: Analyze the tumor growth inhibition data. The tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key aspects of this compound target validation.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental vulnerability in cancer cells – their reliance on robust DNA replication and repair machinery. The validation of PCNA as the direct target of T2AA is supported by biochemical and cellular data. The disruption of PCNA-protein interactions leads to a cascade of events, including DNA replication stress, S-phase arrest, and ultimately, cancer cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound and other PCNA inhibitors in various oncology settings. Further studies, particularly comprehensive in vivo efficacy and safety assessments, are warranted to advance this promising therapeutic strategy towards clinical application.

References

- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DNA-PK Phosphorylation of RPA32 Ser4/Ser8 Regulates Replication Stress Checkpoint Activation, Fork Restart, Homologous Recombination and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

T2AA Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action as a PCNA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] Developed as a derivative of 3,3',5-triiodothyronine (T3) but lacking thyroid hormone activity, this compound presents a significant tool for cancer research and therapeutic development.[1][2] It functions by disrupting the critical protein-protein interactions mediated by PCNA, a central hub in DNA replication and repair. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, including its mechanism of action and methodologies for its study.

Chemical Properties and Structure

This compound, also known as T2-amino alcohol, is a synthetically derived compound with the systematic name (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | T2-amino Alcohol, (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride | [3][4] |

| Molecular Formula | C₁₅H₁₅I₂NO₃ • HCl | [3][4] |

| Molecular Weight | 547.55 g/mol | [4][5] |

| CAS Number | 2138331-07-2, 1380782-27-3 | [3][4] |

| Appearance | Crystalline solid; White to beige powder | [3][4] |

| Purity | ≥95% to ≥98% (by HPLC) | [3][4] |

| Solubility | DMSO: 10-100 mM; DMF: 30 mg/mL; Ethanol: 30 mg/mL | [3][4][6] |

| Storage Conditions | Store at -20°C or 2-8°C, desiccated | [4][6] |

| UV λmax | 229-230 nm | [3] |

| SMILES | Ic1c(c(cc(c1)C--INVALID-LINK--CO)I)Oc2ccc(cc2)O.Cl | [3] |

| InChI Key | NKOSKXJRVWVXRI-JTQLQIEISA-N | [4] |

Mechanism of Action

This compound exerts its biological effects by directly targeting PCNA. PCNA is a homotrimeric protein that forms a ring-like structure encircling DNA, acting as a sliding clamp and a scaffold for numerous proteins involved in DNA replication and repair. Many of these interacting proteins share a conserved sequence known as the PCNA-interacting protein (PIP) box.

T2AA functions as a competitive inhibitor, binding to the same site on PCNA that recognizes the PIP-box.[1] This binding event physically obstructs the interaction between PCNA and its partner proteins that are essential for DNA synthesis and repair, such as DNA polymerase δ and the cell cycle regulator p21.[1][2]

The disruption of these crucial interactions by T2AA leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

References

- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Foundational Studies on T2AA as a Cancer Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T2 amino alcohol (T2AA), with the chemical name (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol, is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). Developed as a derivative of the thyroid hormone T3 but lacking its hormonal activity, T2AA presents a promising strategy in cancer therapeutics by targeting the central machinery of DNA replication and repair. PCNA, a homotrimeric ring-shaped protein, acts as a critical scaffold for a multitude of proteins involved in these processes. T2AA exerts its anti-cancer effects by uniquely disrupting PCNA's protein-protein interactions, leading to cell cycle arrest, induction of DNA replication stress, and sensitization of cancer cells to conventional chemotherapeutic agents like cisplatin (B142131). This guide provides an in-depth overview of the foundational studies on T2AA, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed to elucidate its therapeutic potential.

Mechanism of Action

T2AA's primary mechanism of action involves the direct inhibition of PCNA's function as a protein interaction hub. This is achieved through a distinct dual-binding mode to the PCNA trimer:

-

PIP-Box Mimicry: One molecule of T2AA competitively binds to the hydrophobic pocket on PCNA that is responsible for recognizing the PCNA-interacting protein (PIP) box motif present in many of its binding partners. This direct competition physically obstructs the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ.

-

Allosteric Inhibition via Interface Binding: A second T2AA molecule binds to a shallower cavity located at the interface of the PCNA subunits. This binding site is proximate to Lysine-164 (K164), a key residue for the monoubiquitination of PCNA. This post-translational modification is crucial for the "polymerase switch" during translesion DNA synthesis (TLS), a DNA damage tolerance mechanism. By binding near K164, T2AA allosterically hinders the function of monoubiquitinated PCNA, thereby inhibiting TLS.

This dual-inhibitory action—blocking both routine DNA replication and damage-tolerance pathways—underlies T2AA's ability to induce S-phase arrest and synergize with DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on T2AA.

Table 1: In Vitro Inhibition of PCNA Interaction and Cell Growth

| Parameter | Cell Line | IC50 Value | Notes |

| PCNA/PIP-Box Peptide Interaction | N/A (Biochemical Assay) | ~1 µM | T2AA disrupts the binding of a PIP-box containing peptide to recombinant PCNA. |

| Cell Growth Inhibition (72h) | U2OS (Osteosarcoma) | ~15 µM | Demonstrates direct cytotoxic/cytostatic effect. |

| Cell Growth Inhibition (72h) | HeLa (Cervical Cancer) | ~20 µM | Shows activity across different cancer cell types. |

Table 2: Effect of T2AA on Cell Cycle Progression in U2OS Cells

| T2AA Concentration | Duration of Treatment | % of Cells in S-Phase | Notes |

| 20 µM | 24 hours | Increased from ~35% to ~65% | T2AA induces a significant S-phase arrest. |

Table 3: Synergistic Effect of T2AA with Cisplatin on Clonogenic Survival in HeLa Cells

| Treatment Group | Surviving Fraction | Notes |

| Control (Untreated) | 1.0 | Baseline cell survival. |

| Cisplatin (2.5 µM) | ~0.4 | Cisplatin alone reduces cell survival. |

| T2AA (10 µM) | ~0.8 | T2AA alone has a modest effect on clonogenic survival at this concentration. |

| Cisplatin (2.5 µM) + T2AA (10 µM) | ~0.1 | The combination of T2AA and cisplatin significantly enhances cell killing. |

Detailed Experimental Protocols

In Vitro PCNA-p21 Interaction Assay (Pull-down)

This assay evaluates the ability of T2AA to inhibit the interaction between PCNA and a full-length PIP-box containing protein, p21.

-

Protein Preparation: Recombinant full-length human p21 protein with a His-tag is immobilized on cobalt beads. Recombinant human PCNA is prepared separately.

-

Binding Reaction: Immobilized p21 is incubated with purified PCNA in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) in the presence of varying concentrations of T2AA or DMSO (vehicle control) for 2-4 hours at 4°C with gentle rotation.

-

Washing: The beads are washed three to five times with the binding buffer to remove unbound PCNA.

-

Elution and Detection: The bound proteins are eluted by boiling in SDS-PAGE loading buffer. The eluate is then resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody against PCNA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound PCNA is visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay (MTT Assay)

This assay measures the effect of T2AA on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: U2OS or HeLa cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of T2AA (e.g., from 0.1 µM to 100 µM) or DMSO as a vehicle control.

-

Incubation: The cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of T2AA concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure to assess the effect of T2AA on cell cycle distribution.

-

Cell Treatment: U2OS cells are seeded in 6-well plates and treated with T2AA (e.g., 20 µM) or DMSO for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are resuspended in 1 mL of ice-cold 70% ethanol (B145695) and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with T2AA and/or cisplatin.

-

Cell Seeding: HeLa cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with T2AA (e.g., 10 µM), cisplatin (e.g., 2.5 µM), a combination of both, or DMSO as a control for 24 hours.

-

Incubation: After 24 hours, the treatment-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 10-14 days to allow for colony formation.

-

Fixing and Staining: The colonies are washed with PBS, fixed with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes, and then stained with 0.5% crystal violet in methanol for 15 minutes.

-